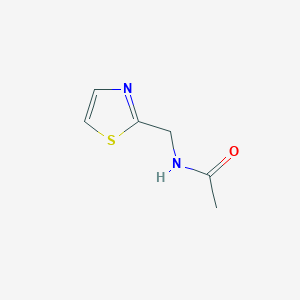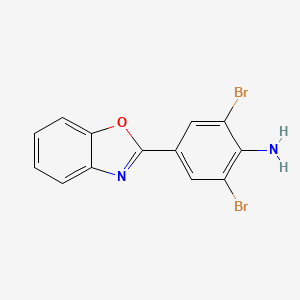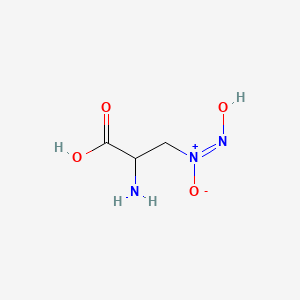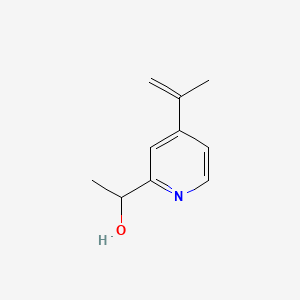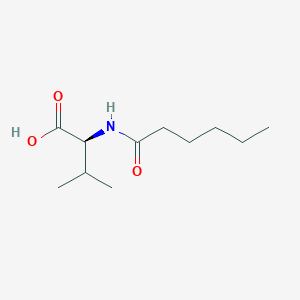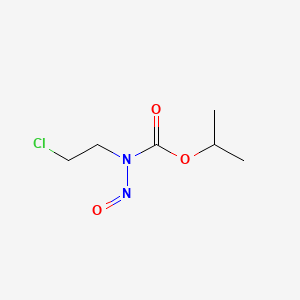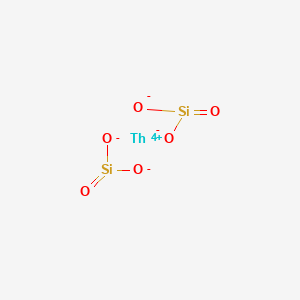
Thorium silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thorium silicate, also known as thorite, is a naturally occurring mineral with the chemical formula ThSiO₄. It is an orthosilicate of thorium and is isostructural with zircon (ZrSiO₄) and coffinite (USiO₄). This compound is primarily found in felsic igneous rocks and their associated pegmatites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thorium silicate can be synthesized using the hydrothermal method. This involves mixing thorium chloride (ThCl₄) solution with sodium silicate containing silicon dioxide (SiO₂). The mixture is then subjected to high temperatures and pressures to facilitate the formation of this compound. Optimal conditions for this synthesis include a temperature of 250°C and a pH of 8-9, achieved by buffering with sodium bicarbonate .
Industrial Production Methods: While industrial-scale production methods for this compound are not widely established, the hydrothermal method remains a primary approach for laboratory-scale synthesis. The process involves careful control of temperature, pressure, and pH to ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Thorium silicate undergoes various chemical reactions, including dissolution in acidic media. The dissolution kinetics of this compound in sulfuric acid have been studied extensively. The reaction is influenced by factors such as agitation speed, acid concentration, and temperature .
Common Reagents and Conditions: The dissolution of this compound in sulfuric acid is optimized at an agitation speed of 450 rpm, a sulfuric acid concentration of 4 M, and a temperature of 100°C. The reaction follows a chemical control mechanism, with an activation energy of 78.41 kJ/mol .
Major Products Formed: The primary product of this compound dissolution in sulfuric acid is thorium sulfate. The reaction order with respect to sulfuric acid concentration varies with temperature, averaging around 1.64 .
Aplicaciones Científicas De Investigación
Thorium silicate has several scientific research applications, particularly in the fields of nuclear energy and materials science. It is used in the development of thorium-based nuclear fuels, which offer advantages such as higher energy density and lower waste production compared to uranium-based fuels .
Mecanismo De Acción
Thorium silicate is similar to other orthosilicates such as zircon (ZrSiO₄) and coffinite (USiO₄) These compounds share structural similarities and are isostructuralZircon and coffinite, while also important, do not possess the same level of radioactivity and are used in different contexts .
Comparación Con Compuestos Similares
- Zircon (ZrSiO₄)
- Coffinite (USiO₄)
Thorium silicate stands out due to its potential in nuclear applications and its unique electronic properties, making it a compound of significant interest in scientific research and industrial applications.
Propiedades
Fórmula molecular |
O6Si2Th |
|---|---|
Peso molecular |
384.20 g/mol |
Nombre IUPAC |
dioxido(oxo)silane;thorium(4+) |
InChI |
InChI=1S/2O3Si.Th/c2*1-4(2)3;/q2*-2;+4 |
Clave InChI |
HILGEKJGFMSCTO-UHFFFAOYSA-N |
SMILES canónico |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Th+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)
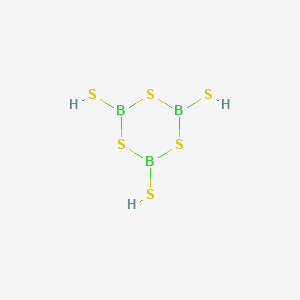
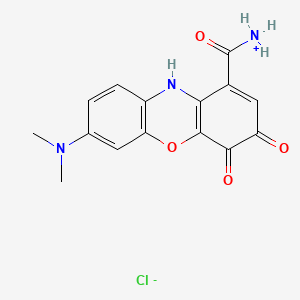
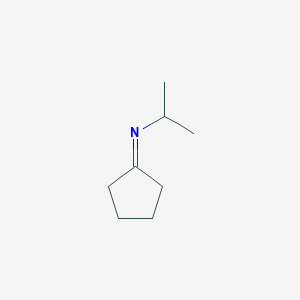
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

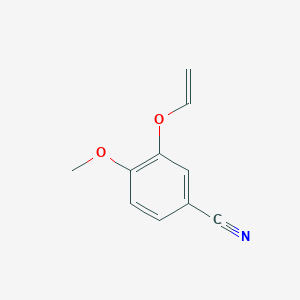
![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
